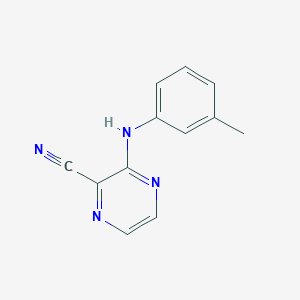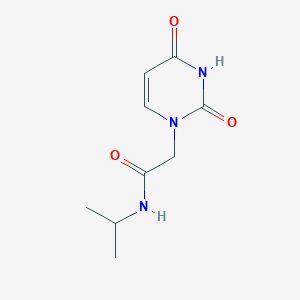
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide is a heterocyclic compound that belongs to the class of dihydropyrimidinones
Preparation Methods
The synthesis of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide can be achieved through the Biginelli reaction, a one-pot three-component condensation reaction involving an aldehyde, a β-ketoester, and urea. This reaction is typically catalyzed by strong acids under reflux conditions . Recent advancements have introduced the use of Lewis acids, Brønsted acids, and task-specific ionic liquids as catalysts to improve yields and reaction conditions .
Chemical Reactions Analysis
2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antiviral, antibacterial, and antitumor activities.
Medicine: Potential use as an antihypertensive agent and calcium channel blocker.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The biological activity of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide is attributed to its ability to interact with various molecular targets and pathways. It acts as an inhibitor of specific enzymes and receptors, thereby modulating cellular processes and exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other dihydropyrimidinones, such as 3,4-dihydropyrimidin-2(1H)-one derivatives. These compounds share similar structural features and biological activities but differ in their specific substituents and pharmacological profiles. The uniqueness of 2-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-N-isopropylacetamide lies in its specific isopropylacetamide group, which contributes to its distinct biological properties.
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-(2,4-dioxopyrimidin-1-yl)-N-propan-2-ylacetamide |
InChI |
InChI=1S/C9H13N3O3/c1-6(2)10-8(14)5-12-4-3-7(13)11-9(12)15/h3-4,6H,5H2,1-2H3,(H,10,14)(H,11,13,15) |
InChI Key |
OQEYFXPHAAWYEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)CN1C=CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



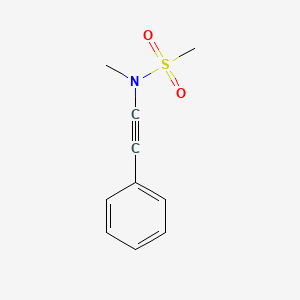


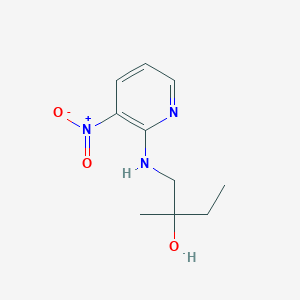

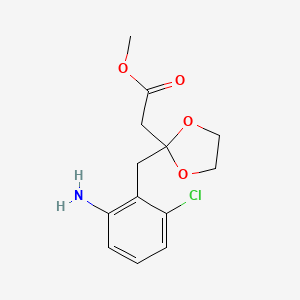

![N-(4-{[5-(dimethylsulfamoyl)furan-2-yl]methoxy}phenyl)cyclopropanecarboxamide](/img/structure/B14902777.png)
![n-(3-(1h-Pyrazol-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B14902779.png)
![6-Chloroimidazo[1,2-a]pyridin-2-amine hydrochloride](/img/structure/B14902785.png)

